rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline
CAS No.:
Cat. No.: VC17974717
Molecular Formula: C20H21NO5
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO5 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
| Standard InChI | InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24)/t17-,18-/m1/s1 |
| Standard InChI Key | VSKJOSVYDOHRGI-QZTJIDSGSA-N |
| Isomeric SMILES | CC[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
| Canonical SMILES | CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline has the molecular formula C₂₀H₂₁NO₅ and a molecular weight of 355.4 g/mol . The IUPAC name, (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid, reflects its stereochemical configuration: the 3R hydroxyl group and D-amino acid orientation (2R chirality) . The Fmoc group is attached to the α-amino group, while the β-carbon hosts a hydroxyl moiety, distinguishing it from standard norvaline derivatives.
Synthesis and Manufacturing
Key Challenges
-
Stereochemical Purity: Ensuring the 3R configuration necessitates chiral auxiliaries or chromatographic separation .
-
Solubility Management: The Fmoc group enhances solubility in aprotic solvents (e.g., DMF, DCM), but the hydroxyl group may complicate purification .
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis
As an Fmoc-protected building block, this compound enables the iterative assembly of peptides by:
-
Preventing Unwanted Side Reactions: The Fmoc group shields the α-amino group during coupling, while the hydroxyl group remains available for post-synthetic modifications .
-
Facilitating Deprotection: Mild base treatment (e.g., piperidine) removes the Fmoc group without affecting acid-labile side chains .
Bioconjugation and Drug Design
The hydroxyl group at the 3R position offers a site for click chemistry or esterification, enabling the attachment of fluorescent tags, pharmacokinetic modifiers, or targeting moieties . Patent US20040110228A1 highlights similar hydroxy amino acids in macrocyclic compounds that stabilize DNA Holliday junctions, suggesting potential antimicrobial applications .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 355.4 g/mol | |
| Solubility | Soluble in DMF, DCM; sparingly in H₂O | |
| Stability | Stable at -20°C; sensitive to base | |
| Optical Rotation | Not reported | – |
The absence of optical rotation data underscores the need for empirical characterization to guide experimental use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume